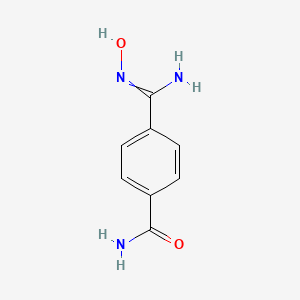

4-(-N'-hydroxycarbamimidoyl)benzamide

Description

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

4-(N'-hydroxycarbamimidoyl)benzamide |

InChI |

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |

InChI Key |

AZTOWTOBHDLODP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Common Reactions

- Oxidation : This compound can undergo oxidation to form various derivatives.

- Reduction : Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

- Substitution : The benzamide core allows for substitution reactions to modify the compound's properties.

4-(-N'-hydroxycarbamimidoyl)benzamide exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic effects. Its ability to interact with specific molecular targets makes it relevant in several areas:

- Enzyme Inhibition : This compound has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies indicate effective binding to AChE, suggesting its potential as an anti-Alzheimer's agent.

- Antiviral Activity : Research has identified related compounds that inhibit the entry of viruses such as Ebola and Marburg. These compounds have shown promising results as small molecule inhibitors, suggesting potential therapeutic applications against viral infections .

Medicinal Chemistry

The compound's structure allows it to serve as a building block for developing new drugs targeting specific pathways. Its interactions with proteins and enzymes can modulate their activities, making it a candidate for further optimization in drug development .

Anticancer Properties

Studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting histone deacetylases (HDACs). For instance, certain derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer cells, by inducing apoptosis and cell cycle arrest .

Industrial Applications

In addition to its biological significance, this compound is useful in industrial applications:

Mechanism of Action

The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Key Observations:

- Chlorine Substitution : Chloro derivatives (e.g., ) exhibit increased lipophilicity, enhancing membrane permeability but requiring careful toxicity evaluation.

- Heterocyclic Modifications: Compounds with triazole or quinoline moieties (e.g., ) show antiproliferative activity against cancer cells, attributed to π-π stacking and kinase inhibition.

Functional Group Replacements

- Hydroxycarbamimidoyl vs. Hydrazide : Replacing the hydroxycarbamimidoyl group with a hydrazide (-CONHNH2) (e.g., compound 12 in ) reduces metal-binding capacity but improves solubility.

- Amidoxime vs. Hydroxamic Acid : Amidoxime derivatives (e.g., ) retain metal-chelating properties but differ in pharmacokinetics due to steric and electronic effects.

Key Observations:

Structural-Activity Relationships (SAR)

- Hydrophobic Substituents : Alkyl (e.g., -C2H5) or aryl groups (e.g., styryl in ) enhance target affinity but may reduce solubility.

- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups () improve metabolic stability but require balancing with toxicity.

- Hydrogen-Bond Donors: The hydroxycarbamimidoyl group is critical for interactions with enzymatic active sites (e.g., acetylcholinesterase inhibition in ).

Q & A

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models or molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. emphasizes linking structural modifications (e.g., piperidine or pyrimidine substituents) to activity trends observed in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.